molecular formula C8H14ClN3 B1492742 4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole CAS No. 2092407-30-0

4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole

Cat. No. B1492742
M. Wt: 187.67 g/mol
InChI Key: VIQZSZMKEIRGBC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include its role or use in the field of chemistry or industry .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like density, color, melting and boiling points, solubility, and reactivity. These properties can often be found in databases or determined through experiments .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives are notably effective as corrosion inhibitors for metals. A study highlighted the adsorption of 4H-triazole derivatives on mild steel surfaces in hydrochloric acid, showcasing their efficacy in preventing corrosion. These compounds exhibit mixed-type inhibition behaviors, indicating their role in both anodic and cathodic protection mechanisms. The efficiency of these inhibitors depends on the substituents within the molecule, showcasing the versatility of triazole derivatives in corrosion protection applications (Bentiss et al., 2007).

Molecular Interactions and Synthesis

Triazole derivatives are central to the study of lp⋯π intermolecular interactions, which are crucial for understanding molecular assembly and behavior in various chemical contexts. The synthesis and characterization of biologically active 1,2,4-triazole derivatives have provided insights into these interactions, furthering the development of new compounds with potential applications in material science and pharmaceuticals (Shukla et al., 2014).

Novel Drug Synthesis

Research into triazole derivatives has opened new avenues for drug development, with several studies focusing on the synthesis of new compounds exhibiting a wide range of biological activities. These efforts underline the potential of triazole derivatives in creating new therapeutic agents, highlighting their role in modern medicinal chemistry (Ferreira et al., 2013).

Agricultural and Horticultural Applications

Beyond their medicinal and industrial applications, triazole derivatives have found use in agriculture and horticulture as growth retardants. They provide valuable insights into the regulation of terpenoid metabolism, affecting phytohormones and sterols, and thus influencing plant growth and development (Grossmann, 1990).

Photoluminescence and Semiconductor Materials

The synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers has demonstrated the fluorescent behavior of these compounds, suggesting their potential in developing photoluminescent materials. These findings point to the broader applicability of triazole derivatives in creating new materials for electronic and photonic applications (Kamalraj et al., 2008).

Safety And Hazards

Safety and hazard information is crucial for handling and storage of the compound. This information can often be found in material safety data sheets (MSDS) and includes details on toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications or areas of study for the compound. This could be based on its properties, biological activity, or other unique characteristics .

properties

IUPAC Name

4-(chloromethyl)-1-(2,2-dimethylpropyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN3/c1-8(2,3)6-12-5-7(4-9)10-11-12/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQZSZMKEIRGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(N=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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